1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-propan-2-yl-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9(2)14-5-6-15-12(14)8-10(13-15)11-4-3-7-16-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWMPFWFDAKMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an aqueous or organic solvent.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and reducing production costs.
Chemical Reactions Analysis
1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of Pruvanserin and Its Isostere
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 4.2 | 3.5 |
| Aqueous Solubility (µM) | <10 | >100 |
| Molecular Weight (g/mol) | 381.4 | 369.4 |
Structural and Functional Analogues
Thiophene-Substituted Derivatives
The thiophen-2-yl group in the target compound contrasts with derivatives like 1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-66-6), where the thiophene orientation affects electronic properties. The 2-thienyl group enhances conjugation, as evidenced by redshifted absorption in UV-Vis spectra compared to 3-thienyl analogs .
Biological Activity
1-Isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its fused imidazole and pyrazole ring system, along with a thiophene substituent. This unique structure enhances its chemical versatility and potential biological activity, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of nitrogen (N) and sulfur (S) atoms, which contribute to its diverse biological activities. The isopropyl group increases lipophilicity, influencing its pharmacokinetic properties.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of imidazo[1,2-b]pyrazole possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrates bactericidal activity, inhibiting biofilm formation.
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key kinases involved in tumor growth, such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antitumor efficacy .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various kinases or interact with DNA, leading to antiproliferative effects.
- Biofilm Disruption : It disrupts bacterial cell membranes, leading to cytosolic leakage and cell lysis, which is critical for its antimicrobial activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole | Heterocyclic | Variations in substituents affect biological activity |
| 3-Methyl-1H-pyrazole | Pyrazole Ring | Simpler structure but shares similar reactivity |
| 5-Aryl-pyrazoles | Aryl Substituent | Enhanced binding affinity in kinase inhibition |
The fused ring structure of this compound imparts distinct electronic properties that enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Evaluation : A study evaluating multiple derivatives found that certain pyrazole compounds exhibited potent antimicrobial activity against clinical isolates with MIC values significantly lower than traditional antibiotics .
- Antitumor Activity : In vitro assays demonstrated that specific modifications to the imidazo[1,2-b]pyrazole framework led to enhanced inhibition of cancer cell lines, suggesting a promising avenue for drug development targeting cancer .
- Inflammation Studies : Investigations into anti-inflammatory properties revealed that the compound effectively reduced LPS-induced inflammation in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions using thiophene derivatives and imidazole precursors. A common method involves reacting 2-thiophenecarboxaldehyde with an isopropyl-substituted pyrazole precursor under acidic or basic conditions (e.g., HCl or KOH) in solvents like ethanol or DMSO at 80–100°C for 6–12 hours . Optimization includes adjusting solvent polarity, temperature, and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Continuous flow synthesis can improve scalability and reduce by-products .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring fusion.
- X-ray Crystallography : Resolves 3D geometry (e.g., dihedral angles between thiophene and imidazo-pyrazole rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNS, MW 245.35 g/mol) .
- FT-IR : Identifies functional groups (e.g., C–N stretches at 1250–1350 cm) .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
The compound is weakly basic (pKa ~6–7) and soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C under inert gas to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can selective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for derivative synthesis?
Advanced methods include:
- Br/Mg Exchange : Brominated intermediates undergo cross-coupling (e.g., Negishi or Suzuki) to introduce aryl/heteroaryl groups at position 7 .
- Regioselective Metalation : TMP-bases (e.g., TMPMgCl·LiCl) enable functionalization at position 3 via trapping with electrophiles (allyl bromides, acyl chlorides) .
- SEM Protection : Protects reactive NH sites during multi-step syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., 0.18–3.79 µM in cancer cells) arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:
- Standardized Assays : Use consistent protocols (e.g., MTT assays at 48-hour exposure).
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity trends .
- Molecular Docking : Validate target engagement (e.g., caspase-3 activation for apoptosis) .
Q. How can the compound’s solubility and bioavailability be enhanced for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the pyrazole NH for improved aqueous solubility .
- Lipid Nanoparticles : Encapsulate the compound to enhance permeability across biological membranes .
- logD Optimization : Replace the isopropyl group with polar substituents (e.g., hydroxyl or amine) to reduce logD from ~2.5 to <2.0 .
Methodological Recommendations
- Synthetic Reproducibility : Use Schlenk techniques for air-sensitive metalation steps .
- Bioactivity Validation : Pair in vitro assays with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects .
- Crystallography : Refine structures using SHELXL for high-resolution data (R-factor <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
